1-(3,4-difluorophenyl)-1H-1,2,3-triazole
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Overview
Description
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 3,4-difluorophenyl group enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which enhance the efficiency and scalability of the reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenating agents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: NaBH₄ in methanol or ethanol
Substitution: SOCl₂ in dichloromethane (DCM)
Major Products:
Oxidation: Formation of difluorophenyl triazole oxides
Reduction: Formation of difluorophenyl triazole alcohols
Substitution: Formation of halogenated difluorophenyl triazoles
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site, the compound prevents substrate binding and subsequent catalysis.
Modulation of receptor activity: By interacting with receptor sites, the compound can influence signal transduction pathways.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the fluorine substituents, resulting in different chemical and biological properties.
1-(2,4-Difluorophenyl)-1H-1,2,3-triazole: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPUCIRIYZKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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